molecular formula C17H21NO B12319132 2-(Isopropylamino)-1,2-diphenylethanol

2-(Isopropylamino)-1,2-diphenylethanol

Cat. No.: B12319132
M. Wt: 255.35 g/mol
InChI Key: ILABSMRKFLZNPK-UHFFFAOYSA-N
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Description

(1R,2S)-2-(Isopropylamino)-1,2-diphenylethanol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(Isopropylamino)-1,2-diphenylethanol typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding amine. One common method includes the use of chiral catalysts to ensure the correct stereochemistry is achieved during the synthesis .

Industrial Production Methods

Industrial production methods often involve the use of large-scale chiral separation techniques to obtain the desired enantiomer in high purity. Techniques such as preparative-scale chromatography and crystallization-based methods are commonly employed .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(Isopropylamino)-1,2-diphenylethanol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding ketone.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include the corresponding ketone, alcohol, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

(1R,2S)-2-(Isopropylamino)-1,2-diphenylethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-2-(Isopropylamino)-1,2-diphenylethanol involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (1R,2S)-2-(Isopropylamino)-1,2-diphenylethanol include:

  • (1R,2S)-Ephedrine
  • (1R,2S)-Pseudoephedrine
  • (1R,2S)-Norephedrine

Uniqueness

What sets (1R,2S)-2-(Isopropylamino)-1,2-diphenylethanol apart from these similar compounds is its specific stereochemistry and the presence of the isopropylamino group, which imparts unique reactivity and biological activity .

Properties

IUPAC Name

1,2-diphenyl-2-(propan-2-ylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-13(2)18-16(14-9-5-3-6-10-14)17(19)15-11-7-4-8-12-15/h3-13,16-19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILABSMRKFLZNPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00903628
Record name NoName_4331
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00903628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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